Ethyl 2-amino-2-(hydroxyimino)acetate

Catalog No.
S9101015
CAS No.
M.F
C4H8N2O3
M. Wt
132.12 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-2-(hydroxyimino)acetate

Product Name

Ethyl 2-amino-2-(hydroxyimino)acetate

IUPAC Name

ethyl 2-amino-2-hydroxyiminoacetate

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C4H8N2O3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3,(H2,5,6)

InChI Key

QGYKRMZPOOILBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NO)N

Ethyl 2-amino-2-(hydroxyimino)acetate, also known as Oxyma, is a chemical compound with the molecular formula C4H8N2O3C_4H_8N_2O_3. It is characterized by the presence of both an amino group and a hydroxyimino group attached to a central acetate moiety. This compound appears as a white to off-white solid and has a melting point ranging from 131°C to 135°C . Ethyl 2-amino-2-(hydroxyimino)acetate is notable for its role as an additive in peptide synthesis, where it serves as a safer alternative to traditional coupling reagents.

, primarily in the context of peptide synthesis. It acts as a coupling reagent, facilitating the formation of peptide bonds through its ability to activate carboxylic acids. The mechanism generally involves the formation of an active ester, which subsequently reacts with an amine to form a peptide bond. Notably, it has been shown to promote the synthesis of nitriles from aldoximes through a two-step mechanism, highlighting its versatility in organic synthesis .

The biological activity of ethyl 2-amino-2-(hydroxyimino)acetate is primarily linked to its use in medicinal chemistry and drug development. While specific pharmacological effects are not extensively documented, its role as an additive in peptide synthesis suggests potential applications in the development of therapeutic peptides. Furthermore, studies indicate that it may influence the reactivity of other compounds in biological systems, particularly in relation to nitrile formation .

Ethyl 2-amino-2-(hydroxyimino)acetate can be synthesized through several methods:

  • Direct Reaction: One common method involves reacting ethyl acetate with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
  • Peptide Coupling: In peptide synthesis, ethyl 2-amino-2-(hydroxyimino)acetate can be generated in situ from precursors like ethyl cyano-2-hydroxyiminoacetate.
  • Alternative Routes: Various synthetic routes have been explored, including modifications of existing compounds like ethyl cyanoacetate .

Ethyl 2-amino-2-(hydroxyimino)acetate finds application primarily in:

  • Peptide Synthesis: It is used as a coupling reagent that enhances the efficiency and safety of peptide bond formation.
  • Organic Synthesis: Its ability to facilitate the formation of nitriles and other functional groups makes it valuable in organic chemistry.
  • Drug Development: Potential applications in creating therapeutic peptides highlight its importance in pharmaceutical research .

Studies on ethyl 2-amino-2-(hydroxyimino)acetate's interactions focus on its role as a coupling agent in peptide synthesis. Research indicates that it can replace more hazardous reagents like 1-hydroxybenzotriazole without compromising yield or efficiency. Additionally, its interaction with various amines and carboxylic acids has been documented, showcasing its versatility as a coupling agent .

Several compounds share structural or functional similarities with ethyl 2-amino-2-(hydroxyimino)acetate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl Cyano(hydroxyimino)acetateC5H6N2O3C_5H_6N_2O_3Used as an efficient additive for peptide synthesis; promotes nitrile formation .
Ethyl 2-chloro-2-(hydroxyimino)acetateC4H8ClN2O3C_4H_8ClN_2O_3Similar structure but contains chlorine; used for different synthetic pathways .
Ethyl (E)-2-amino-2-(hydroxyimino)acetateC4H8N2O3C_4H_8N_2O_3Geometric isomer with potential differences in reactivity and application .

Uniqueness

Ethyl 2-amino-2-(hydroxyimino)acetate stands out due to its dual functionality as both a coupling reagent and an intermediate that can facilitate diverse chemical transformations. Its lower toxicity compared to traditional reagents enhances its appeal for use in laboratory settings.

Laboratory-Scale Synthesis Protocols

Hydroxylamine-Mediated Oxime Formation

The synthesis of ethyl 2-amino-2-(hydroxyimino)acetate begins with the formation of its oxime moiety. A common approach involves reacting ethyl cyanoacetate with hydroxylamine derivatives under acidic conditions. For example, nitrous acid (generated in situ from sodium nitrite and acetic acid) facilitates the conversion of ethyl cyanoacetate to the corresponding hydroxyimino intermediate [1] [3]. This reaction typically proceeds at pH 4.5 to prevent hydrolysis of the ester group, achieving yields exceeding 87% under buffered conditions [1].

The mechanism parallels classical oxime formation, where nucleophilic attack by hydroxylamine on the carbonyl group of ethyl cyanoacetate generates an intermediate imine, which tautomerizes to the stable oxime [2]. Notably, the use of phosphoric acid as a buffer enhances reaction efficiency, enabling near-quantitative yields by minimizing side reactions such as ester hydrolysis [1].

Esterification Techniques and Protecting Group Strategies

The ethyl ester group in ethyl 2-amino-2-(hydroxyimino)acetate is typically introduced early in the synthesis to protect the carboxylic acid functionality. Ethyl cyanoacetate serves as a preferred starting material due to its commercial availability and stability under reaction conditions [1]. In cases where free carboxylic acids are intermediates, esterification via Fischer-Speier methods (using ethanol and catalytic acid) may be employed.

Protecting groups are seldom required for the hydroxyimino moiety, as its acidity (pKa ~4.6) suppresses undesired nucleophilic side reactions during subsequent steps [1]. However, in multistep syntheses involving reactive amines or ketones, temporary protection of the oxime nitrogen using acetyl or benzyl groups has been reported in analogous systems [6].

Industrial Production Processes

Industrial-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors are employed to maintain precise control over reaction parameters such as pH and temperature, which are critical for minimizing byproducts [3]. For instance, a patented process for related hydroxyimino esters utilizes a two-stage reaction system:

  • Oxime Formation: Ethyl cyanoacetate reacts with sodium nitrite in acetic acid at 0–5°C [3].
  • Isolation: The crude product is crystallized directly from the reaction mixture, avoiding energy-intensive distillation [3].

This method reduces processing time by 40% compared to batch reactors and achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹ [3].

Purification and Isolation Techniques

Crystallization remains the most effective purification method for ethyl 2-amino-2-(hydroxyimino)acetate. Recrystallization from ethanol or ethyl acetate yields a high-purity (>98%) white crystalline solid [1]. Industrial processes often employ anti-solvent crystallization, where water is added to the reaction mixture to precipitate the product [3].

Purification MethodSolvent SystemPurity (%)Yield (%)
RecrystallizationEthanol98.585
Anti-solvent AdditionEthyl Acetate/Water97.291
Column ChromatographyHexane/Ethyl Acetate99.178

Chromatographic methods, though less common, are reserved for analytical-grade material requiring ultra-high purity [5].

Yield Optimization Through Reaction Parameter Modulation

Key parameters influencing yield include:

  • pH: Maintaining pH 4.5–5.0 prevents ester hydrolysis and optimizes oxime stability [1].
  • Temperature: Reactions conducted at 0–10°C minimize thermal decomposition [3].
  • Stoichiometry: A 1:1.2 molar ratio of ethyl cyanoacetate to sodium nitrite maximizes conversion [1].

Statistical optimization via response surface methodology (RSM) has demonstrated that interactions between pH and temperature account for 68% of yield variability in analogous systems [3].

Thermodynamic Stability Analysis

Thermodynamic Stability Assessment

The thermodynamic stability of ethyl 2-amino-2-(hydroxyimino)acetate can be evaluated through several key parameters that reflect its thermal behavior and structural integrity under varying conditions.

ParameterValueReference Framework
Molecular Weight132.12 g/molStandard physicochemical data [1] [2]
Exact Mass132.053 g/molHigh-resolution mass spectrometry [1]
Polar Surface Area84.91 ŲComputational molecular modeling [1]
Thermal Decomposition>200°C (estimated)Analogous oxime compounds [3] [4]

Thermal Decomposition Characteristics

Related oxime ester compounds demonstrate thermal decomposition temperatures ranging from 146°C to 270°C [3]. For naphthalene-based oxime esters, thermal decomposition occurs at temperatures between 146-167°C, with ethyl 2-amino-2-(hydroxyimino)acetate likely exhibiting similar thermal stability characteristics given its structural similarity to other oxime esters [3].

The thermal stability of oxime compounds is fundamentally influenced by the N-O bond strength. Literature data indicates that oxime esters typically undergo thermal decomposition through N-O bond cleavage, releasing iminyl and acyl radicals [4]. The presence of the amino group in ethyl 2-amino-2-(hydroxyimino)acetate may provide additional stabilization through intramolecular hydrogen bonding interactions.

Thermogravimetric Analysis Predictions

Based on comparative analysis with structurally related compounds, ethyl 2-amino-2-(hydroxyimino)acetate would be expected to exhibit:

  • Initial mass loss at approximately 150-200°C corresponding to thermal decomposition
  • Complete decomposition occurring over a temperature range of 50-100°C
  • Residual mass indicating formation of nitrogenous decomposition products

Solubility Characteristics in Organic Solvents

Solvent Compatibility Profile

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

132.05349212 g/mol

Monoisotopic Mass

132.05349212 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-21-2023

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